N-(4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
This compound features a thiophene-3-sulfonamide core substituted with a 1,2,4-oxadiazole ring at position 2. The oxadiazole is further modified with a 4-methylphenyl group, while the sulfonamide nitrogen is attached to a 4-methoxyphenyl group and a methyl group. This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (sulfonamide, oxadiazole) moieties, which are critical for modulating physicochemical properties such as solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-14-4-6-15(7-5-14)20-22-21(28-23-20)19-18(12-13-29-19)30(25,26)24(2)16-8-10-17(27-3)11-9-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSXNYBWJWLIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A thiophene ring,
- An oxadiazole moiety,
- Sulfonamide functionality,
- Methoxy and methyl substitutions on the phenyl rings.
This structural diversity contributes to its pharmacological properties.
Research indicates that compounds containing the oxadiazole and thiophene moieties exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds similar to our target compound have demonstrated increased expression of p53 and activation of caspase-3 in MCF-7 breast cancer cells, leading to apoptotic cell death .
- Carbonic Anhydrase Inhibition : Some sulfonamide derivatives have been found to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor progression. For example, certain derivatives showed nanomolar inhibition against CA IX, suggesting potential utility in cancer therapy .
Biological Activity Data
The biological activity of this compound can be summarized as follows:
| Activity | IC50 Value (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| Antitumor | 0.65 | MCF-7 | |
| Carbonic Anhydrase Inhibition | 0.089 (hCA IX) | Human Carbonic Anhydrases | |
| Cytotoxicity | 1.98 | HeLa |
Case Studies
- Anticancer Activity : In vitro studies involving MCF-7 and HeLa cell lines revealed that the compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
- Inhibition of Biofilm Formation : Recent investigations into antimicrobial properties showed that derivatives could inhibit biofilm formation in Staphylococcus aureus, highlighting potential applications in treating infections associated with biofilms .
Comparison with Similar Compounds
Structural Analogues with Modified Oxadiazole Substituents
Example Compound : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (CAS: 1040679-93-3)
- Key Difference : The 4-methylphenyl group on the oxadiazole is replaced with 4-fluorophenyl.
- Biological Activity: Fluorinated analogs often exhibit improved binding to hydrophobic pockets in enzyme active sites due to fluorine’s van der Waals radius and polarity.
Heterocyclic Core Variations
Example Compound : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 561295-12-3)
- Key Differences :
- Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.
- Sulfonamide is replaced with an acetamide group.
- Impact :
Substituent Effects on Sulfonamide Nitrogen
Example Compound: N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 539808-36-1)
- Key Differences :
- The sulfonamide group is replaced with an acetamide.
- The 4-methoxyphenyl group is retained but attached to a triazole ring instead of the sulfonamide nitrogen.
- Impact: Solubility: Acetamide derivatives generally exhibit higher aqueous solubility than sulfonamides due to reduced hydrophobicity. Steric Effects: Bulky substituents (e.g., phenoxymethyl) on the triazole may hinder binding to sterically sensitive targets.
Tautomeric Behavior in Related Compounds
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (from ) exist in thione-thiol tautomeric equilibria .
- Comparison :
- The target compound’s oxadiazole ring lacks tautomeric flexibility, which may confer greater structural rigidity and predictability in binding interactions.
- Thione tautomers (e.g., in triazoles) exhibit distinct spectral signatures (e.g., νC=S at 1247–1255 cm⁻¹ in IR) compared to oxadiazoles, which lack sulfur-related vibrations .
Data Tables
Table 1: Substituent and Spectral Comparison
Table 2: Physicochemical Properties (Inferred)
| Compound ID | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 3.2 | 0.05 | Moderate |
| 1040679-93-3 (Fluoro Analog) | 2.8 | 0.10 | High |
| 561295-12-3 (Triazole Analog) | 2.5 | 0.30 | Low |
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely follows a pathway similar to , involving cyclization of precursors with CS₂/KOH. Yields for oxadiazoles are typically lower than triazoles due to harsher reaction conditions .
- Biological Relevance : Fluorinated analogs (e.g., 1040679-93-3) may show enhanced CNS penetration due to fluorine’s ability to bypass the blood-brain barrier .
Q & A
Q. What are the optimized synthetic routes for preparing N-(4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling precursors such as thiophene derivatives and oxadiazole-containing intermediates. Key steps include:
- Palladium-catalyzed cross-coupling to assemble the thiophene-oxadiazole backbone.
- Sulfonamide formation via nucleophilic substitution using methylamine and 4-methoxyphenyl sulfonyl chloride.
- Purification through recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires temperature control (e.g., 60–80°C for coupling) and inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and methylphenyl groups) and sulfonamide connectivity.
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z ~465 for C₂₂H₂₁N₃O₃S₂).
- Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1550 cm⁻¹ (oxadiazole C=N) verify functional groups .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict electronic properties and reaction mechanisms?
Methodological Answer: DFT studies (e.g., B3LYP/6-31G* basis set) can:
- Calculate frontier molecular orbitals (HOMO/LUMO) to estimate reactivity and charge-transfer interactions.
- Simulate IR/NMR spectra for cross-validation with experimental data.
- Model reaction pathways , such as oxadiazole cyclization, by analyzing transition states and activation energies. Becke’s exchange-correlation functional is recommended for thermochemical accuracy .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond angles, spectroscopic shifts)?
Methodological Answer:
- Multi-technique validation: Combine X-ray crystallography (SHELX refinement ) with DFT-optimized geometries to identify discrepancies.
- Solvent effect modeling: Use polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in NMR or UV-Vis spectra.
- Error analysis: Check for basis set limitations (e.g., upgrade to def2-TZVP for heavy atoms) or missing dispersion corrections (e.g., Grimme’s D3) .
Q. How can researchers identify biological targets (e.g., enzymes) for this sulfonamide derivative?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on sulfonamide-binding enzymes like carbonic anhydrase or tyrosine kinases.
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (e.g., KD, kon/koff) for hit validation.
- In vitro assays: Test inhibition of bacterial dihydropteroate synthase (DHPS) or cancer cell proliferation (IC₅₀) to link structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
